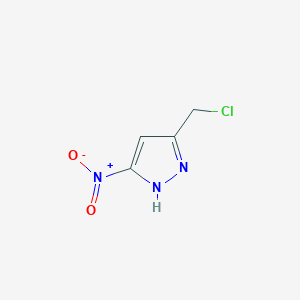![molecular formula C17H13N3O3S B2963359 7-Ethoxy-2-(3-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole CAS No. 439108-92-6](/img/structure/B2963359.png)
7-Ethoxy-2-(3-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethoxy-2-(3-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole: is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]benzothiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an imidazo[2,1-b][1,3]benzothiazole core with an ethoxy group at the 7th position and a nitrophenyl group at the 2nd position.
Mechanism of Action
Target of Action
The primary targets of 7-Ethoxy-2-(3-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole are human liver cancer Hep G2 cell line and two parental melanoma cell lines . It has been found to be effective against these cancer cells, acting as a radiosensitizer and anticarcinogenic compound .
Mode of Action
This compound works by sensitizing the tumor cells towards radiation. It induces free radical generation, denatures macromolecules, and inhibits DNA repair mechanisms, leading to cell death . The presence of sulfonamide in combination with methoxy substitution enhances DNA fragmentation .
Biochemical Pathways
It is known that the compound acts as a radiosensitizer, suggesting it may affect pathways related to dna repair and apoptosis .
Result of Action
The compound exhibits considerable in vitro anticancer activity against Hep G2 cell line . It has also shown effectiveness against both parental melanoma cell lines . When combined with radiation, it has proven to be more potent .
Action Environment
It is known that the compound’s effectiveness as a radiosensitizer suggests it may be influenced by the presence of radiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxy-2-(3-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole typically involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde or ketone, followed by cyclization and functional group modifications. One common method involves the reaction of 2-aminobenzothiazole with 3-nitrobenzaldehyde in the presence of a suitable catalyst and solvent under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 7-Ethoxy-2-(3-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Oxidizing agents like potassium permanganate (KMnO4).
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Reduction: 7-Ethoxy-2-(3-aminophenyl)imidazo[2,1-b][1,3]benzothiazole.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: 7-Ethoxy-2-(3-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promising activity against various biological targets, including enzymes and receptors involved in disease pathways .
Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and dyes .
Comparison with Similar Compounds
- 7-Methoxy-2-(3-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole
- 7-Ethoxy-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole
- 7-Ethoxy-2-(3-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole
Comparison: Compared to similar compounds, 7-Ethoxy-2-(3-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole exhibits unique properties due to the presence of the ethoxy and nitrophenyl groups. These functional groups contribute to its distinct chemical reactivity and biological activity. For example, the nitrophenyl group enhances its potential as an anticancer agent by facilitating interactions with specific molecular targets .
Properties
IUPAC Name |
6-ethoxy-2-(3-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c1-2-23-13-6-7-15-16(9-13)24-17-18-14(10-19(15)17)11-4-3-5-12(8-11)20(21)22/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNSCKRERBOGHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-((2-chlorobenzyl)thio)-1-(2-hydroxyethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2963285.png)
![N-(1-cyanocyclohexyl)-2-{[2-methyl-3-(thiomorpholine-4-carbonyl)phenyl]amino}acetamide](/img/structure/B2963286.png)
![2-methyl-1-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2963287.png)

![9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride](/img/structure/B2963289.png)

![5-amino-N-(3,5-dimethoxyphenyl)-1-{[(4-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2963293.png)
![N-(4-acetylphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide](/img/structure/B2963295.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2963296.png)
